![molecular formula C12H17N3O2 B2452138 N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide CAS No. 2411262-29-6](/img/structure/B2452138.png)
N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide, commonly known as HMB or β-hydroxy-β-methylbutyrate, is a metabolite of the essential amino acid leucine. It is a naturally occurring compound that is produced in small amounts in the body and can also be found in some foods such as grapefruit, alfalfa, and catfish. HMB has been the subject of numerous scientific studies, which have investigated its potential applications in the fields of sports performance, muscle growth, and aging.
Mecanismo De Acción
The exact mechanism of action of HMB is not fully understood, but it is thought to work by stimulating the mTOR pathway, which is responsible for regulating protein synthesis in muscle tissue. HMB may also have an anti-catabolic effect, reducing muscle breakdown and preserving muscle mass.
Biochemical and Physiological Effects:
HMB has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, reduce muscle breakdown, and improve muscle function. HMB may also have antioxidant properties, which could help to reduce oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HMB in lab experiments is its availability and ease of synthesis. HMB is a relatively simple compound to produce, and it is readily available for research purposes. However, one limitation of using HMB in lab experiments is that it may not accurately reflect the effects of HMB when consumed as a dietary supplement. The dose and timing of HMB supplementation may also be important factors to consider when designing experiments.
Direcciones Futuras
There are a number of potential future directions for research on HMB. One area of interest is the potential use of HMB as a therapeutic agent for muscle wasting disorders, such as sarcopenia and cachexia. HMB may also have applications in the treatment of other conditions, such as osteoporosis and metabolic disorders.
Another area of research is the optimization of HMB dosing and timing for maximum effectiveness. Studies have shown that the effects of HMB may vary depending on the dose and timing of supplementation, and further research is needed to determine the optimal protocol for HMB use.
Conclusion:
In conclusion, HMB is a naturally occurring compound that has been extensively studied for its potential applications in the fields of sports performance, muscle growth, and aging. Its effects on muscle tissue have been well documented, and it may have potential therapeutic applications in the future. Further research is needed to fully understand the mechanisms of action of HMB and to determine the optimal dosing and timing for maximum effectiveness.
Métodos De Síntesis
HMB can be synthesized in the laboratory by the reaction of α-ketoisocaproic acid with either acetylene or propargyl alcohol. The resulting product is then hydrolyzed and purified to obtain HMB. The synthesis of HMB is a relatively simple process and can be carried out on a large scale, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
HMB has been extensively studied in the fields of sports performance and muscle growth. It has been shown to have an anabolic effect on muscle tissue, increasing protein synthesis and reducing muscle breakdown. This makes it a popular supplement among athletes and bodybuilders who are looking to increase muscle mass and strength.
In addition to its effects on muscle tissue, HMB has also been investigated for its potential benefits in the aging population. Studies have shown that HMB supplementation can improve muscle function and reduce muscle loss in older adults, which may help to improve overall health and quality of life.
Propiedades
IUPAC Name |
N-[4-hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-4-12(17)14-7-10(5-6-16)11-8-13-9-15(11)2/h8-10,16H,5-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCSPDHQVOSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(CCO)C1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

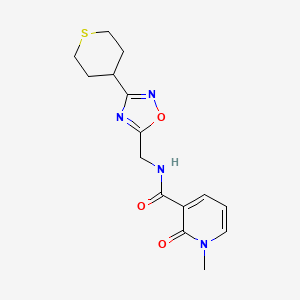
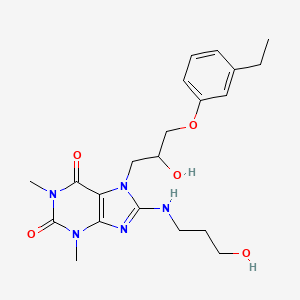
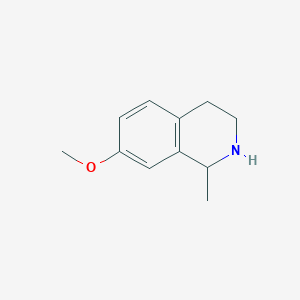
![N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452061.png)
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)
![2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2452063.png)
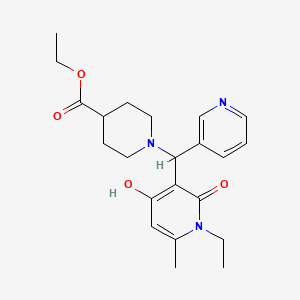
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)
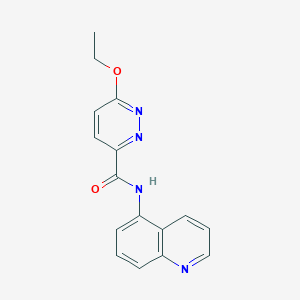
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2452069.png)
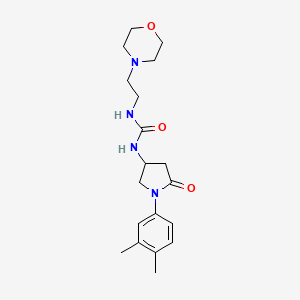
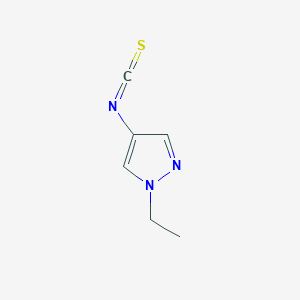
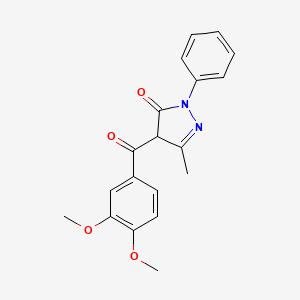
![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)